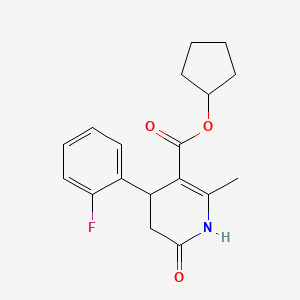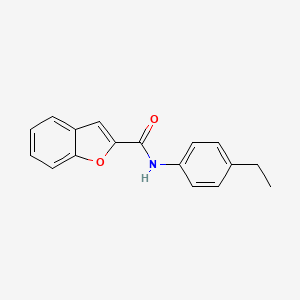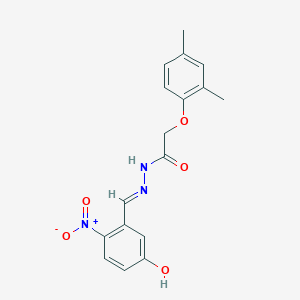
cyclopentyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyclopentyl derivatives often involves multi-component reactions, cycloaddition, and selective cyclization techniques. For instance, a water-mediated synthesis of related compounds demonstrates the efficiency of three-component reactions in water, using triethylamine as a base at room temperature, leading to compounds with notable interactions and potential anticancer activity (Jayarajan et al., 2019). Similarly, the synthesis of fluoronaphthyridines as antibacterial agents involves the preparation of cycloalkylamino derivatives, highlighting the importance of the cycloalkylamino group in enhancing antibacterial activity (Bouzard et al., 1992).
Molecular Structure Analysis
The crystal structure of related compounds reveals their molecular conformations, crucial for understanding their reactivity and interactions. For example, a study on ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate shows detailed molecular conformation through X-ray diffraction analysis, providing insights into intramolecular and intermolecular hydrogen bonding that stabilizes the crystal structure (Chen et al., 2012).
Chemical Reactions and Properties
Cyclopentyl derivatives undergo various chemical reactions, including cycloaddition and cleavage, leading to different products based on the reactants and conditions. Cycloaddition reactions, as shown in studies, facilitate the synthesis of complex molecular structures with potential biological activity (Carruthers et al., 1988).
Physical Properties Analysis
The physical properties of cyclopentyl derivatives, such as solubility, crystal structure, and molecular weight, are essential for their application in various fields. Detailed structural analysis through crystallography provides valuable information on the compound's stability, form, and potential interactions (Chen et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction potential, are key to understanding the applications and behavior of cyclopentyl derivatives in different environments. The cycloaddition reactions and the subsequent formation of products highlight the compound's versatility and potential for generating biologically active molecules (Carruthers et al., 1988).
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is involved in novel synthesis methods, such as a one-pot, four-component process to create dihydropyrindines and tetrahydroquinolines. These processes highlight its role in creating structurally diverse and complex molecules, with potential applications in medicinal chemistry and material science (Yehia, Polborn, & Müller, 2002).
Potential Therapeutic Applications
- Certain derivatives of the compound show potential as calcium-channel antagonists, which could have implications in developing treatments for diseases associated with calcium ion dysregulation (Linden, Şafak, Şimşek, & Gündüz, 2011).
Antimicrobial Activity
- Related compounds exhibit antimicrobial activities, suggesting their potential utility in discovering new antibiotics or antiseptics, especially against resistant strains of bacteria (Bouzard et al., 1992).
Catalysis and Material Science
- Research into cyclopentyl and related structures has led to insights into catalytic processes and the development of materials with novel properties, such as enhanced phosphorescent emission in Pt(II) complexes, which could have applications in OLED technology and lighting (Bachmann, Suter, Blacque, & Venkatesan, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclopentyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-11-17(18(22)23-12-6-2-3-7-12)14(10-16(21)20-11)13-8-4-5-9-15(13)19/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJJYZDGCLHKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2F)C(=O)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)
![4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5507223.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)
![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)


![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)
![3-(4-chlorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5507286.png)